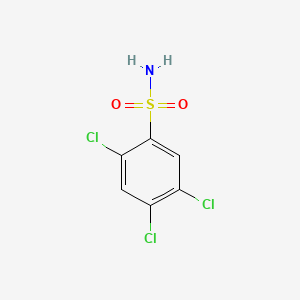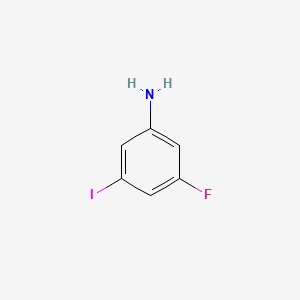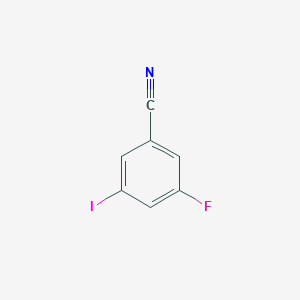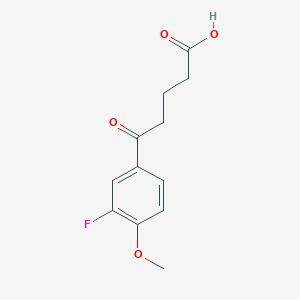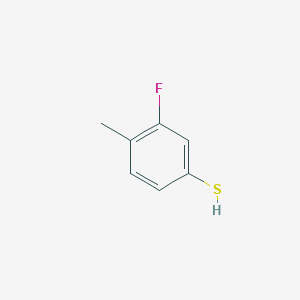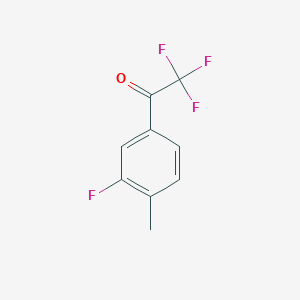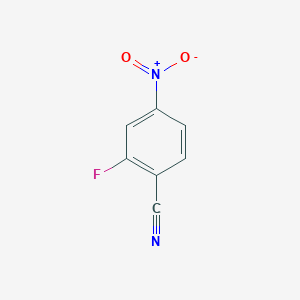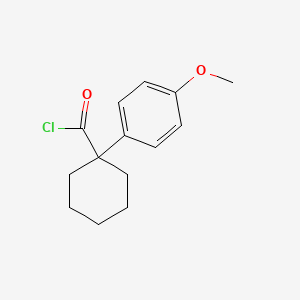
1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride
Overview
Description
The compound "1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride" is a chemical that would likely contain a cyclohexane ring with a 4-methoxyphenyl group and a carbonyl chloride moiety. While the specific compound is not directly discussed in the provided papers, they do offer insights into related structures and reactivities that can help us understand the potential characteristics of the compound .
Synthesis Analysis
The synthesis of compounds related to "this compound" involves various chemical reactions. For instance, the preparation of an ether diamine monomer containing the cyclohexane structure was achieved through nucleophilic substitution reaction followed by catalytic hydrazine reduction . This suggests that similar synthetic routes could be employed for the synthesis of "this compound," potentially involving steps like nucleophilic aromatic substitution and subsequent transformations to introduce the carbonyl chloride group.
Molecular Structure Analysis
The molecular structure of compounds with cyclohexane rings and methoxyphenyl groups has been studied using X-ray crystallography. For example, a related compound with a cyclohexane ring in a chair conformation and methoxyphenyl substituents was reported, which is a common conformation for cyclohexane derivatives . This information can be extrapolated to predict that "this compound" would also likely adopt a chair conformation for its cyclohexane ring.
Chemical Reactions Analysis
The reactivity of related compounds shows divergent behavior depending on the electron-transfer conditions employed . This indicates that "this compound" could also exhibit varied reactivity under different conditions, particularly in reactions where electron transfer is involved. The presence of the methoxy group could influence the electron density and thus the reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored, revealing that methoxy-substituted derivatives of cyclohexane-based compounds exhibit lower ionization potentials and higher hole drift mobilities . This suggests that "this compound" might also display similar electronic properties, which could be relevant for applications in electronic materials. The presence of the carbonyl chloride group would also contribute to the compound's reactivity, potentially making it a useful intermediate in organic synthesis.
Safety and Hazards
The safety data sheet for a similar compound, “1-(4-Methoxyphenyl)-1-cyclopropanecarbonitrile”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin, wash with plenty of soap and water .
properties
IUPAC Name |
1-(4-methoxyphenyl)cyclohexane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c1-17-12-7-5-11(6-8-12)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVMRAQKXMQQSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374872 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676348-47-3 | |
| Record name | 1-(4-Methoxyphenyl)cyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676348-47-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)

